An In-Depth Technical Guide to Propanal Oxime: Chemical Formula, Structure, and Properties
An In-Depth Technical Guide to Propanal Oxime: Chemical Formula, Structure, and Properties
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and synthesis of propanal oxime. This document provides a detailed overview of its isomers, spectroscopic data, and experimental protocols.
Introduction to Propanal Oxime
Propanal oxime, also known as propionaldehyde (B47417) oxime, is an organic compound with the chemical formula C₃H₇NO.[1][2] It belongs to the class of aldoximes, which are characterized by the functional group RC(H)=NOH. The molecule exists as two geometric isomers, (E)- and (Z)-propanal oxime, due to the restricted rotation around the carbon-nitrogen double bond. These isomers exhibit distinct physical and spectroscopic properties.
Chemical and Physical Properties
Propanal oxime is a compound with a molecular weight of 73.09 g/mol .[1] The physical and chemical properties are summarized in the table below. The existence of (E) and (Z) isomers leads to different spatial arrangements of the hydroxyl group relative to the ethyl group, influencing their physical characteristics.
| Property | Value | Reference |
| Chemical Formula | C₃H₇NO | [1][2] |
| Molecular Weight | 73.09 g/mol | [1] |
| CAS Number | 627-39-4 | [2] |
| Melting Point | 40 °C | |
| Boiling Point | 131.5 °C | |
| Isomerism | Exists as (E) and (Z) geometric isomers |
Molecular Structure and Isomerism
The presence of a C=N double bond in propanal oxime gives rise to geometric isomerism, commonly referred to as E/Z isomerism (or historically, syn/anti isomerism for oximes). The (Z)-isomer has the hydroxyl group and the ethyl group on the same side of the double bond, while the (E)-isomer has them on opposite sides.
Caption: 2D structures of (Z)- and (E)-propanal oxime isomers.
Spectroscopic Data
The characterization of propanal oxime and its isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The distinct chemical environments of the nuclei in the (E) and (Z) isomers result in different spectroscopic signatures.
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts are sensitive to the stereochemistry around the C=N bond. The carbon of the ethyl group cis to the hydroxyl group in the (Z)-isomer is expected to be shielded compared to the trans carbon in the (E)-isomer due to the gamma-gauche effect. A study by Hawkes, Herwig, and Roberts in 1974 provided ¹³C NMR data for (Z)-propanal oxime.[3]
| Carbon Atom | (Z)-Propanal Oxime Chemical Shift (ppm) | (E)-Propanal Oxime Chemical Shift (ppm) |
| CH₃ | Data not available | Data not available |
| CH₂ | Data not available | Data not available |
| CH=N | Data not available | Data not available |
¹H NMR Spectroscopy
The proton chemical shifts and coupling constants are also indicative of the isomeric form. The chemical shift of the aldehydic proton (CH=N) is particularly useful for distinguishing between the (E) and (Z) isomers.
| Proton(s) | (Z)-Propanal Oxime | (E)-Propanal Oxime |
| CH₃ | Data not available | Data not available |
| CH₂ | Data not available | Data not available |
| CH=N | Data not available | Data not available |
| N-OH | Data not available | Data not available |
Infrared (IR) Spectroscopy
The IR spectrum of propanal oxime exhibits characteristic absorption bands for the O-H, C=N, and N-O functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch | 3150 - 3600 (broad) |
| C=N stretch | 1640 - 1690 |
| N-O stretch | 930 - 960 |
Experimental Protocols
Synthesis of Propanal Oxime
Propanal oxime is typically synthesized by the condensation reaction of propanal with hydroxylamine (B1172632), usually from its hydrochloride salt in the presence of a base. The reaction generally produces a mixture of (E) and (Z) isomers.
Caption: General workflow for the synthesis and separation of propanal oxime isomers.
Materials:
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Propanal
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (B1210297) (CH₃COONa) or other suitable base
-
Ethanol
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Water
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Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and ethyl acetate for elution
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
In a separate flask, prepare a solution of sodium acetate in water.
-
Cool the hydroxylamine hydrochloride solution in an ice bath and slowly add the sodium acetate solution with stirring.
-
To this mixture, add a solution of propanal in ethanol dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude propanal oxime as a mixture of (E) and (Z) isomers.
Separation of (E) and (Z) Isomers
The separation of the (E) and (Z) isomers of propanal oxime can be achieved by column chromatography on silica gel.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
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Dissolve the crude propanal oxime mixture in a minimal amount of the eluent.
-
Load the sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
-
Collect fractions and analyze them by TLC to identify the separated isomers.
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Combine the fractions containing the pure isomers and remove the solvent to yield the isolated (E)- and (Z)-propanal oxime.
Reaction Mechanism
The formation of propanal oxime proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of propanal, followed by dehydration.
Conclusion
This technical guide provides a foundational understanding of propanal oxime, including its chemical formula, structure, isomerism, and methods of synthesis. The provided experimental protocols offer a starting point for the preparation and purification of its (E) and (Z) isomers. Further research is required to fully characterize the spectroscopic properties of each isomer independently.
